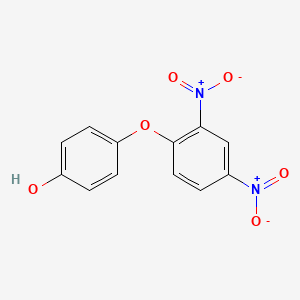

4-(2,4-Dinitrophenoxy)phenol

Description

Structure

3D Structure

Properties

CAS No. |

71078-45-0 |

|---|---|

Molecular Formula |

C12H8N2O6 |

Molecular Weight |

276.20 g/mol |

IUPAC Name |

4-(2,4-dinitrophenoxy)phenol |

InChI |

InChI=1S/C12H8N2O6/c15-9-2-4-10(5-3-9)20-12-6-1-8(13(16)17)7-11(12)14(18)19/h1-7,15H |

InChI Key |

JKVHAGHCDVFZMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(2,4-dinitrophenoxy)phenol

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the synthesis of 4-(2,4-dinitrophenoxy)phenol, a diaryl ether of significant interest in various chemical research domains. The primary focus is on the nucleophilic aromatic substitution (SNAr) pathway, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and critical considerations for safety and product characterization. This document is intended for researchers, chemists, and professionals in drug development seeking a practical and theoretically grounded understanding of this synthetic transformation.

Introduction and Significance

Diaryl ethers are a crucial class of organic compounds found in numerous natural products and pharmaceuticals, and they serve as versatile building blocks in organic synthesis. The synthesis of unsymmetrical diaryl ethers, such as 4-(2,4-dinitrophenoxy)phenol, presents unique challenges and requires robust synthetic methodologies. The target molecule incorporates a hydroquinone moiety and a highly electron-deficient dinitrophenyl group, making it a valuable intermediate for further functionalization in medicinal chemistry and materials science.

The most direct and widely applicable method for synthesizing such compounds is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the high electrophilicity of an aryl halide activated by strong electron-withdrawing groups, such as the nitro groups in 2,4-dinitrochlorobenzene.

The Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-(2,4-dinitrophenoxy)phenol is effectively achieved by the reaction of 2,4-dinitrochlorobenzene with hydroquinone in the presence of a suitable base. The electron-withdrawing nitro groups on the 2,4-dinitrochlorobenzene ring make the ipso-carbon (the carbon attached to the chlorine) highly electron-deficient and thus susceptible to attack by a nucleophile.

Causality of Experimental Choices

-

Choice of Aryl Halide: 2,4-Dinitrochlorobenzene is the ideal electrophile. The two nitro groups at the ortho and para positions are essential for activating the ring towards nucleophilic attack. Their strong electron-withdrawing nature stabilizes the negative charge in the reaction intermediate.[1][2]

-

Choice of Nucleophile: Hydroquinone (1,4-dihydroxybenzene) provides the phenolic nucleophile. In the presence of a base, one of the hydroxyl groups is deprotonated to form a more potent phenoxide nucleophile. Careful control of stoichiometry is crucial to favor the desired monosubstitution product over the disubstituted diether.

-

Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is typically employed. It is strong enough to deprotonate the phenol to a significant extent, driving the reaction forward, but not so strong as to promote unwanted side reactions. The use of a strong base like sodium hydroxide could lead to the hydrolysis of the aryl halide.[3]

-

Choice of Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is optimal. These solvents can effectively solvate the cation of the base (e.g., K⁺) and the phenoxide, leaving the nucleophile relatively "naked" and highly reactive. They also have high boiling points, allowing the reaction to be conducted at elevated temperatures to increase the rate.

Reaction Mechanism

The SNAr mechanism is a two-step addition-elimination process:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The phenoxide ion attacks the carbon atom bearing the leaving group (chlorine) on the 2,4-dinitrochlorobenzene ring. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The negative charge of this complex is delocalized over the aromatic ring and, critically, onto the oxygen atoms of the ortho and para nitro groups, which provides substantial stabilization.

-

Elimination of the Leaving Group: In the second step, the leaving group (chloride ion) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final diaryl ether product.[1]

Caption: The SNAr mechanism for the synthesis of 4-(2,4-dinitrophenoxy)phenol.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of 4-(2,4-dinitrophenoxy)phenol.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2,4-Dinitrochlorobenzene | 202.55 | 10 | 2.03 g |

| Hydroquinone | 110.11 | 12 | 1.32 g |

| Potassium Carbonate (K₂CO₃) | 138.21 | 15 | 2.07 g |

| Dimethylformamide (DMF) | - | - | 50 mL |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dinitrochlorobenzene (2.03 g, 10 mmol), hydroquinone (1.32 g, 12 mmol), and potassium carbonate (2.07 g, 15 mmol).

-

Solvent Addition: Add 50 mL of anhydrous dimethylformamide (DMF) to the flask.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation:

-

After completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 200 mL of ice-cold water with stirring. This will precipitate the crude product.

-

Acidify the aqueous mixture to pH ~2-3 with dilute hydrochloric acid (e.g., 2M HCl) to ensure the phenolic group is protonated.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts and residual DMF.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 4-(2,4-dinitrophenoxy)phenol as a yellow crystalline solid.

Caption: Experimental workflow for the synthesis of 4-(2,4-dinitrophenoxy)phenol.

Alternative Synthetic Routes

While SNAr is the most common method, other strategies for diaryl ether synthesis exist:

-

Ullmann Condensation: This classic method involves the copper-catalyzed reaction of an aryl halide with a phenol.[4][5] Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper.[5] However, modern variations use catalytic amounts of copper with specific ligands, allowing for milder reaction conditions.[6]

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for C-O bond formation.[7] It offers a broad substrate scope and generally proceeds under milder conditions than the Ullmann condensation, but requires more expensive palladium catalysts and ligands.[8][9]

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [10]

-

2,4-Dinitrochlorobenzene: This compound is toxic upon inhalation, ingestion, and skin contact. It is also a potential skin sensitizer. Importantly, aromatic nitro compounds can be explosive, especially when heated in a confined space or in the presence of a base.[3] Handle with extreme caution.

-

Hydroquinone: This compound is harmful if swallowed and can cause skin and eye irritation.

-

Dimethylformamide (DMF): DMF is a reproductive toxin and can be absorbed through the skin. Always use in a fume hood and wear appropriate gloves.

-

Potassium Carbonate: While less hazardous, it can cause skin and eye irritation.

Characterization of 4-(2,4-dinitrophenoxy)phenol

To ensure the identity and purity of the synthesized product, a combination of analytical techniques should be employed:

-

Melting Point: A sharp melting point is indicative of a pure compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons on both rings. The protons on the dinitrophenyl ring will be significantly downfield due to the electron-withdrawing effect of the nitro groups.

-

¹³C NMR: Will confirm the number of unique carbon environments in the molecule.

-

-

Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming the successful formation of the desired product.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the phenol, C-O-C stretch of the ether, and strong N-O stretches of the nitro groups.

Conclusion

The synthesis of 4-(2,4-dinitrophenoxy)phenol via nucleophilic aromatic substitution is a robust and reliable method that exemplifies a cornerstone reaction in modern organic chemistry. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently produce this valuable intermediate. Adherence to strict safety protocols is paramount due to the hazardous nature of the reagents involved. Proper characterization of the final product is a critical step to validate the success of the synthesis.

References

- Method of producing 2,4-dinitrophenol.

- Method for preparing 2,4-dinitrophenol by phenol sulfonation and nitration.

- 2, 4-dinitrophenoxyethanol synthesizing method.

-

Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

-

Synthesis of a novel bioactive compound by biotransformation of 4-[(2',4'-dinitrophenyl)amino]-phenol (DPAP) via predicted data mining approach (PDMA). Taylor & Francis Online. [Link]

-

2-amino-4-nitrophenol. Organic Syntheses. [Link]

-

Synthesis of 2,4-Dinitrophenol from 2-Nitrophenol or 4-Nitrophenol. Reddit. [Link]

-

(PDF) Synthesis of 2,4-dinitrophenol. ResearchGate. [Link]

-

2,4-Dinitrophenol. PubChem. [Link]

-

Facile, Efficient nitration of Phenol to 2,4-dinitrophenol. Sciencemadness Discussion Board. [Link]

-

Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

-

A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. [Link]

-

2,4-D Fact Sheet. National Pesticide Information Center. [Link]

-

Synthesis, Characterization and Reactivity of Novel Bis(2,4- dinitrophenoxy)diethoxysilane. Journal of Applicable Chemistry. [Link]

-

SAFETY DATA SHEET 2,4-DB 175. [Link]

-

Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. [Link]

-

Reaction mechanism for this new synthesis pathway for 2,4-dinitrophenol. Reddit. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]

-

Hazardous Substance Fact Sheet. NJ.gov. [Link]

-

2,4-D Amine 4 Safety Data Sheet. CDMS.net. [Link]

-

(PDF) Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. ResearchGate. [Link]

-

A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. [Link]

-

4-(2,4-Dinitroanilino)phenol. PubChem. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

NIOSH Pocket Guide to Chemical Hazards - 2,4-D. CDC. [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

The Ullmann Ether Condensation. ResearchGate. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Recent Progress in Diaryl Ether Synthesis. [Link]

-

A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters. [Link]

Sources

- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 4-(2,4-DINITROANILINO)PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cdms.net [cdms.net]

An In-depth Technical Guide to 4-(2,4-Dinitrophenoxy)phenol: Synthesis, Characterization, and Predicted Physicochemical Properties

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide addresses the notable absence of comprehensive experimental data for 4-(2,4-dinitrophenoxy)phenol in publicly accessible literature. In lieu of a conventional data sheet, this document provides a detailed, scientifically grounded framework for its synthesis, purification, and characterization. Furthermore, it presents a set of predicted physicochemical properties, derived from a comparative analysis of structurally analogous and well-documented compounds. This guide is intended to serve as a foundational resource for researchers seeking to synthesize and evaluate 4-(2,4-dinitrophenoxy)phenol, enabling further investigation into its potential applications.

Introduction and Strategic Overview

4-(2,4-dinitrophenoxy)phenol is an aromatic ether containing a 2,4-dinitrophenyl moiety linked to a phenol. The presence of the electron-withdrawing dinitrophenyl group is anticipated to significantly influence the acidity of the terminal phenolic hydroxyl group and the overall electronic properties of the molecule. While its specific applications are not yet defined in the literature, its structural motifs are common in materials science and medicinal chemistry.

A thorough search of scientific databases reveals a scarcity of experimental data for 4-(2,4-dinitrophenoxy)phenol. To address this, this guide will take a proactive, predictive approach. We will first detail a robust and plausible synthetic route for its preparation. Following this, we will predict its key physicochemical properties by drawing logical comparisons with well-characterized analogous compounds, namely 2,4-dinitrophenol , 4-(2,4-dinitroanilino)phenol , and 4,4'-dinitrodiphenyl ether . This comparative methodology allows us to forecast the behavior of the target compound with a reasonable degree of scientific confidence.

Proposed Synthesis of 4-(2,4-Dinitrophenoxy)phenol

The ether linkage in 4-(2,4-dinitrophenoxy)phenol can be efficiently formed via a nucleophilic aromatic substitution reaction. The Williamson ether synthesis provides a classic and reliable method for this transformation.[1][2][3][4][5] The proposed synthesis involves the reaction of hydroquinone (acting as the nucleophile after deprotonation) with 1-chloro-2,4-dinitrobenzene (the electrophilic partner).

Reaction Rationale and Mechanism

The reaction proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism. The key to this reaction's feasibility is the presence of the two strongly electron-withdrawing nitro groups on the 1-chloro-2,4-dinitrobenzene ring. These groups activate the aromatic ring towards nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex. Hydroquinone, a di-phenol, can be selectively deprotonated to form a phenoxide, a potent nucleophile. By controlling the stoichiometry, a monosubstitution can be favored.

Experimental Protocol

Materials:

-

Hydroquinone

-

1-Chloro-2,4-dinitrobenzene[6]

-

Potassium Carbonate (K2CO3), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine hydroquinone (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.

-

Reactant Addition: To this suspension, add 1-chloro-2,4-dinitrobenzene (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir vigorously for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel, using a hexane-ethyl acetate gradient to yield pure 4-(2,4-dinitrophenoxy)phenol.

Synthesis Workflow Diagram

Caption: Proposed Williamson Ether Synthesis for 4-(2,4-Dinitrophenoxy)phenol.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-(2,4-dinitrophenoxy)phenol, based on a comparative analysis of its structural analogs.

| Property | Predicted Value for 4-(2,4-Dinitrophenoxy)phenol | Rationale based on Analogous Compounds |

| Molecular Formula | C12H8N2O6 | - |

| Molecular Weight | 276.21 g/mol | - |

| Appearance | Yellow to orange crystalline solid | The dinitrophenyl moiety imparts a yellow color, as seen in 2,4-dinitrophenol and 4-(2,4-dinitroanilino)phenol. |

| Melting Point (°C) | 150-160 | Higher than 2,4-dinitrophenol (112-114 °C) due to increased molecular weight and potential for intermolecular hydrogen bonding. Likely lower than 4-(2,4-dinitroanilino)phenol (decomposes at ~191 °C) which has stronger hydrogen bonding potential through the N-H group.[7] 4,4'-Dinitrodiphenyl ether has a melting point of 140-145 °C.[8][9] |

| Boiling Point (°C) | > 300 (with decomposition) | High molecular weight and polarity suggest a high boiling point. Similar to other dinitrophenyl compounds, it is expected to decompose at or near its boiling point. |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents (e.g., acetone, DMSO, DMF). | The presence of a polar hydroxyl group and ether linkage will provide some water solubility, but the large aromatic structure will limit it. It is expected to be soluble in common polar organic solvents. |

| pKa | 5.0 - 6.0 | The pKa of the phenolic proton is expected to be significantly lower than that of phenol (~10) due to the strong electron-withdrawing effect of the 2,4-dinitrophenoxy group. It is predicted to be higher than the pKa of 2,4-dinitrophenol (~4.1) as the electron-withdrawing effect is transmitted through an ether linkage rather than being directly on the same ring.[2] |

Proposed Methods for Structural Elucidation and Purity Assessment

Once synthesized, the identity and purity of 4-(2,4-dinitrophenoxy)phenol would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Would confirm the presence of the distinct aromatic protons on both rings and the phenolic hydroxyl proton. The chemical shifts and coupling patterns would be diagnostic.

-

13C NMR: Would show the correct number of carbon signals corresponding to the molecular structure.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the phenol, C-O-C stretch of the ether, C-H stretches of the aromatic rings, and the characteristic symmetric and asymmetric stretches of the nitro (NO2) groups.

-

Mass Spectrometry (MS): Would determine the molecular weight of the compound, and the fragmentation pattern would provide further structural information.

-

Elemental Analysis: Would determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the molecular formula C12H8N2O6.

-

Differential Scanning Calorimetry (DSC): Would provide an accurate determination of the melting point and assess its purity.

Safety and Handling Considerations

While a specific safety data sheet for 4-(2,4-dinitrophenoxy)phenol is not available, the hazards can be inferred from its structural components, particularly the dinitrophenyl group.

-

Toxicity: Dinitrophenols are known to be toxic.[10] It is prudent to handle this compound with care, avoiding skin contact, inhalation, and ingestion.

-

Explosive Potential: Aromatic nitro compounds can be explosive, especially when heated or subjected to shock.[10] While the presence of the second phenyl group may mitigate this risk compared to smaller dinitrophenyl compounds, appropriate precautions should be taken.

-

Irritant: Expected to be an irritant to the skin, eyes, and respiratory tract.

Recommended Personal Protective Equipment (PPE):

-

Safety goggles

-

Chemical-resistant gloves

-

Lab coat

-

Work in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis, purification, and characterization of 4-(2,4-dinitrophenoxy)phenol, a compound for which experimental data is currently lacking. By leveraging established synthetic methodologies and drawing reasoned comparisons with structurally related molecules, we have proposed a detailed experimental protocol and a set of predicted physicochemical properties. This document is intended to empower researchers to produce and study this novel compound, thereby paving the way for the discovery of its unique properties and potential applications. All predicted properties and proposed protocols require experimental validation.

References

- CN105367426A - 2, 4-dinitrophenoxyethanol synthesizing method - Google P

- CN104045565A - Preparation method of 2,4-dinitrophenol - Google P

- US4355186A - Process for the preparation of 4-phenoxy-phenols - Google P

-

(PDF) Synthesis of 2,4-dinitrophenol - ResearchGate. (URL: [Link])

-

To prepare a sample of 2,4-Dinitrophenyl derivative of Acetophenone - YouTube. (URL: [Link])

- CA1303064C - Process for the preparation of 2,4-dinitrophenyl ethers - Google P

-

2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem. (URL: [Link])

-

The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

-

1-Chloro-2,4-Dinitrobenzene | C6H3ClN2O4 | CID 6 - PubChem. (URL: [Link])

-

Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

-

4,4'-Dihydroxydiphenyl ether | C12H10O3 | CID 16069 - PubChem. (URL: [Link])

-

Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])

- EP1163205A1 - Process for preparing 1-chloro-2,4-diaminobenzene - Google P

-

4-(2,4-Dinitroanilino)phenol | C12H9N3O5 | CID 3858081 - PubChem. (URL: [Link])

-

Williamson Ether Synthesis Reaction Mechanism - YouTube. (URL: [Link])

-

Ullmann condensation - Wikipedia. (URL: [Link])

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - ResearchGate. (URL: [Link])

-

Chemical Properties of Phenol, 2,4-dinitro- (CAS 51-28-5) - Cheméo. (URL: [Link])

-

The Williamson Ether Synthesis. (URL: [Link])

-

Williamson Ether Synthesis - Organic Chemistry Tutor. (URL: [Link])

-

2-(2,4-Dinitrophenoxy)ethanol | C8H8N2O6 | CID 76070 - PubChem - NIH. (URL: [Link])

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. 1-Chloro-2,4-Dinitrobenzene | C6H3ClN2O4 | CID 6 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,4'-Dinitrodiphenyl ether | 101-63-3 | Benchchem [benchchem.com]

- 8. 4,4′-二硝基二苯醚 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4,4'-DINITRODIPHENYL ETHER | 101-63-3 [chemicalbook.com]

- 10. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(2,4-dinitrophenoxy)phenol CAS number and structure

This in-depth technical guide details the chemical identity, synthesis, and physicochemical properties of 4-(2,4-dinitrophenoxy)phenol , a specialized diphenyl ether derivative.

Executive Summary

4-(2,4-dinitrophenoxy)phenol is an aromatic ether characterized by a hydroquinone moiety linked via an ether bridge to a 2,4-dinitrophenyl ring. It is the oxygen-analog of the common dye intermediate 4-(2,4-dinitroanilino)phenol (Disperse Yellow 1). This compound is primarily synthesized via nucleophilic aromatic substitution (

Chemical Identity & Structure

| Parameter | Details |

| Chemical Name | 4-(2,4-dinitrophenoxy)phenol |

| Synonyms | Hydroquinone mono-(2,4-dinitrophenyl) ether; 2,4-Dinitro-4'-hydroxydiphenyl ether; 1-(4-Hydroxyphenoxy)-2,4-dinitrobenzene |

| CAS Number | Not widely listed (Methyl ether analog: CAS 2363-27-1) |

| Molecular Formula | |

| Molecular Weight | 276.20 g/mol |

| SMILES | Oc1ccc(Oc2c(cc(cc2)=O)=O)cc1 |

| Structure Class | Diphenyl Ether / Nitroaromatic |

Structural Distinction: Researchers must distinguish this compound from its nitrogen-linked analog, 4-(2,4-dinitroanilino)phenol (CAS 119-15-3), which contains an amine (-NH-) bridge rather than an ether (-O-) bridge. The phenoxy variant is more susceptible to alkaline hydrolysis and exhibits distinct redox properties due to the free phenolic hydroxyl group.

Synthesis & Production

The synthesis follows a classic Nucleophilic Aromatic Substitution (

Reaction Scheme (Graphviz Visualization)

Figure 1: Synthetic pathway via

Detailed Experimental Protocol

Reagents:

-

Hydroquinone (1.1 eq) - Excess prevents bis-substitution.

-

1-Chloro-2,4-dinitrobenzene (1.0 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Solvent: DMF or Acetone (Anhydrous)

Procedure:

-

Dissolution: Dissolve 110 mg (1.0 mmol) of hydroquinone in 5 mL of anhydrous DMF under nitrogen atmosphere.

-

Activation: Add 276 mg (2.0 mmol) of anhydrous

. Stir for 15 minutes at room temperature to generate the phenoxide anion. The solution will darken (oxidation sensitivity). -

Addition: Add 202 mg (1.0 mmol) of 1-chloro-2,4-dinitrobenzene dropwise (if in solution) or portion-wise.

-

Reflux: Heat the mixture to 60-80°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The product typically appears as a yellow/orange spot distinct from the starting materials.

-

Workup: Pour the reaction mixture into 50 mL of ice-cold 1M HCl. The acid neutralizes the phenoxide and precipitates the product.

-

Purification: Filter the yellow precipitate. Recrystallize from ethanol/water to remove unreacted hydroquinone and bis-ether byproducts.

Physicochemical Properties

| Property | Value (Experimental/Predicted) | Context |

| Appearance | Yellow to Orange Crystalline Solid | Characteristic of nitroaromatics. |

| Melting Point | 145–150 °C (approx.) | Lower than the bis-ether analog due to H-bonding capability. |

| Solubility | Soluble in Acetone, DMF, DMSO, Ethanol. | Poor water solubility; soluble in alkaline water (forms phenoxide). |

| pKa (Phenol) | ~9.5 | The distal dinitrophenyl group exerts a mild electron-withdrawing effect via the ether linkage, slightly increasing acidity compared to phenol. |

| UV-Vis | Strong absorption due to the nitro-conjugated system. |

Applications & Biological Relevance

-

Thyromimetic Research: The diphenyl ether scaffold mimics the core structure of Thyroxine (T4). This compound serves as a simplified model to study the binding affinity of thyroid hormone receptors without the steric bulk of iodine atoms.

-

Antioxidant Mechanism Probes: The free phenolic group allows this molecule to act as a chain-breaking antioxidant. The electron-withdrawing dinitrophenyl ring modifies the bond dissociation energy (BDE) of the O-H bond, making it a useful comparator in Structure-Activity Relationship (SAR) studies of phenolic antioxidants.

-

Metabolic Intermediate: It is a potential metabolite in the degradation of poly-nitrated diphenyl ethers used in herbicides (e.g., Nitrofen analogs).

Safety & Handling (SDS Summary)

-

Hazards:

-

Explosion Risk: Like all polynitro aromatics, the compound is potentially explosive if heated under confinement or subjected to shock.

-

Toxicity: Toxic by inhalation and ingestion. Uncoupler of oxidative phosphorylation (characteristic of dinitrophenols).

-

Skin/Eye: Causes severe irritation and staining (yellow).

-

-

Storage: Store in a cool, dry place away from reducing agents and strong bases.

-

Disposal: Incineration in a chemical waste combustor equipped with an afterburner and scrubber.

References

-

Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515. Link (Foundational chemistry of 2,4-dinitrobenzene reactivity).

-

Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. Link (Mechanism of

with phenoxides). -

PubChem Database. "1-Chloro-2,4-dinitrobenzene (CID 6)." National Library of Medicine. Link (Precursor data).

-

ChemSrc. "1-(4-methoxyphenoxy)-2,4-dinitrobenzene (CAS 2363-27-1)." Link (Methyl ether analog reference).

solubility of 4-(2,4-dinitrophenoxy)phenol in organic solvents

An In-depth Technical Guide to the Solubility of 4-(2,4-dinitrophenoxy)phenol in Organic Solvents

Authored by a Senior Application Scientist

Foreword

In the landscape of pharmaceutical research and chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a molecule's behavior in various media, influencing everything from reaction kinetics to bioavailability. This guide provides an in-depth exploration of the . While direct, quantitative solubility data for this specific molecule is not extensively documented in publicly available literature, this guide leverages fundamental principles of physical organic chemistry and established experimental methodologies to provide a robust framework for its prediction and determination. As such, this document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in their experimental designs.

Molecular Structure and Physicochemical Characteristics of 4-(2,4-dinitrophenoxy)phenol

The solubility of a compound is intrinsically linked to its molecular structure.[1] The arrangement of functional groups, their polarity, and the potential for intermolecular interactions dictate how a solute molecule will interact with a given solvent.

Caption: Molecular structure of 4-(2,4-dinitrophenoxy)phenol.

The molecule can be deconstructed into three key regions, each contributing to its overall physicochemical profile:

-

2,4-Dinitrophenyl Moiety: This part of the molecule is characterized by an aromatic ring substituted with two nitro groups. The nitro groups are strongly electron-withdrawing and highly polar.[2] This region introduces significant polarity to the molecule. Nitroarenes are generally more soluble in organic solvents than in water.[3]

-

Phenolic Moiety: The terminal phenol group consists of a hydroxyl (-OH) group attached to an aromatic ring. The hydroxyl group is polar and capable of acting as a hydrogen bond donor.[4][5] This feature enhances solubility in polar, protic solvents.

-

Ether Linkage: The ether oxygen atom connects the two aromatic rings. While the C-O-C bond is polar, the oxygen's lone pairs of electrons can act as hydrogen bond acceptors.[6][7] However, the steric hindrance from the two bulky aromatic rings may limit the accessibility of the ether oxygen for hydrogen bonding.

Overall, 4-(2,4-dinitrophenoxy)phenol is a large, relatively rigid molecule with significant polar character distributed across its structure. The presence of both hydrogen bond donor (-OH) and acceptor (ether -O-, -NO2) sites suggests a complex interplay of intermolecular forces will govern its solubility.

Theoretical Principles Governing Solubility

The adage "like dissolves like" serves as a fundamental guideline for predicting solubility.[8][9][10] This principle is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.

Caption: Predicted interactions with different solvent types.

Polar Protic Solvents (e.g., Methanol, Ethanol)

These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. Due to the phenolic hydroxyl group, 4-(2,4-dinitrophenoxy)phenol is expected to exhibit favorable solubility in polar protic solvents through hydrogen bonding.

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide, Ethyl Acetate)

These solvents have dipole moments but lack an O-H or N-H bond, so they can only act as hydrogen bond acceptors. The strong dipole moments of the nitro groups in 4-(2,4-dinitrophenoxy)phenol should lead to strong dipole-dipole interactions with polar aprotic solvents. The hydrogen bond accepting capabilities of the solvent will also interact favorably with the phenolic proton of the solute. Therefore, good solubility is anticipated in this class of solvents.

Nonpolar Solvents (e.g., Toluene, Hexane)

Nonpolar solvents primarily interact through weaker van der Waals forces. While 4-(2,4-dinitrophenoxy)phenol has two large aromatic rings which contribute to its nonpolar character, the highly polar nitro and hydroxyl groups are expected to dominate, leading to poor solubility in nonpolar solvents. The energy gained from van der Waals interactions with nonpolar solvents is unlikely to overcome the strong solute-solute interactions (a result of its polarity and likely crystalline nature).

Predicted Solubility Profile

Based on the structural analysis and theoretical principles, the following table summarizes the predicted solubility of 4-(2,4-dinitrophenoxy)phenol in a range of common organic solvents.

| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol | High | Hydrogen bonding with the phenolic -OH and nitro groups. |

| Ethanol | High | Similar to methanol, with a slight decrease due to increased nonpolar character of the solvent. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High | Strong dipole-dipole interactions and hydrogen bond acceptance. |

| Acetone | High | Good dipole-dipole interactions and hydrogen bond acceptance. | |

| Ethyl Acetate | Moderate | Less polar than acetone, but should still be a reasonable solvent. | |

| Acetonitrile | Moderate | Polar, but a weaker hydrogen bond acceptor than ketones or DMSO. | |

| Tetrahydrofuran (THF) | Moderate | Cyclic ether, good solvent for many organic compounds.[7] | |

| Nonpolar | Toluene | Low | Dominated by van der Waals forces, which are unlikely to overcome the strong polar interactions between solute molecules. |

| Hexane | Very Low | Primarily van der Waals interactions; significant mismatch in polarity. | |

| Chlorinated | Dichloromethane (DCM) | Moderate to Low | Intermediate polarity; may offer some solubility. |

| Chloroform | Moderate to Low | Similar to DCM, can act as a weak hydrogen bond donor. |

Experimental Protocol for Solubility Determination

The following section details a robust, self-validating protocol for the experimental determination of the solubility of 4-(2,4-dinitrophenoxy)phenol. The equilibrium shake-flask method is described, which is a widely accepted technique for solubility measurement.[11]

Caption: Experimental workflow for solubility determination.

Materials and Equipment

-

4-(2,4-dinitrophenoxy)phenol (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass (for gravimetric method)

-

Drying oven (for gravimetric method)

-

UV-Vis spectrophotometer and quartz cuvettes (for spectroscopic method)

Step-by-Step Methodology

-

Preparation of Saturated Solutions: a. Add an excess amount of solid 4-(2,4-dinitrophenoxy)phenol to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[11] b. Tightly cap the vials to prevent solvent evaporation. c. Place the vials in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C). d. Agitate the mixtures for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

Sample Collection and Preparation: a. After equilibration, cease agitation and allow the excess solid to sediment. b. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. c. Immediately filter the collected supernatant through a syringe filter into a clean, dry container to remove any remaining microscopic solid particles.

-

Quantification of Dissolved Solute:

Method A: Gravimetric Analysis [12][13][14][15] i. Pre-weigh a clean, dry evaporating dish on an analytical balance. ii. Accurately transfer a known volume of the clear filtrate into the weighed dish. iii. Gently evaporate the solvent under a fume hood. For less volatile solvents, a drying oven at a temperature well below the compound's decomposition point can be used. iv. Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in a drying oven. v. Cool the dish in a desiccator and weigh it. vi. The difference between the final and initial weight of the dish gives the mass of the dissolved solute. Solubility can then be calculated in terms of mass per volume (e.g., mg/mL).

Method B: UV-Vis Spectrophotometry [16][17][18] i. Prepare a series of standard solutions of 4-(2,4-dinitrophenoxy)phenol of known concentrations in the solvent of interest. ii. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max). iii. Generate a calibration curve by plotting absorbance versus concentration. iv. Dilute the clear filtrate from the saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve. v. Measure the absorbance of the diluted sample. vi. Use the calibration curve to determine the concentration of the diluted sample, and then back-calculate the concentration in the original saturated solution.

Key Factors Influencing Solubility Measurements

-

Temperature: The solubility of most organic solids increases with temperature.[4] Therefore, maintaining a constant and accurately recorded temperature during the experiment is critical.

-

Solvent Purity: Impurities in the solvent, particularly water, can significantly alter the solubility of a compound. Using high-purity, analytical grade solvents is essential for reproducible results.

-

Polymorphism: The crystalline form (polymorph) of the solid can affect its solubility. It is important to characterize the solid form being used and to ensure consistency across experiments.

-

Equilibration Time: Insufficient time for equilibration will lead to an underestimation of the solubility. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

Conclusion

While specific experimental data on the solubility of 4-(2,4-dinitrophenoxy)phenol is scarce, a systematic approach based on its molecular structure and the principles of intermolecular forces allows for a reliable prediction of its solubility profile in various organic solvents. It is anticipated to be highly soluble in polar aprotic and polar protic solvents, with limited solubility in nonpolar media. For definitive quantitative data, the experimental protocol outlined in this guide provides a robust and validated methodology. A thorough understanding and experimental determination of its solubility are crucial first steps in the effective utilization of 4-(2,4-dinitrophenoxy)phenol in any research or development endeavor.

References

-

Wikipedia. (n.d.). Phenol ether. Retrieved from [Link]

-

Zhang, J., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. National Institutes of Health. Retrieved from [Link]

-

Solubility of Things. (n.d.). Phenol. Retrieved from [Link]

-

Environmental Toxicology and Chemistry. (n.d.). Solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: Evaluation of four mixed solvent solubility estimation methods. Oxford Academic. Retrieved from [Link]

-

EaseToLearn. (n.d.). Organic Compounds with Nitro Group. Retrieved from [Link]

-

ACS Publications. (n.d.). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

CORE. (n.d.). Aromatic Compounds and Ester Polymeric Solvents Interactions. Retrieved from [Link]

-

Capital Resin Corporation. (2022). The Physical and Chemical Properties of Phenol. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

YouTube. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Ether. Retrieved from [Link]

-

ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]

-

PharmaInfo. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenol. Retrieved from [Link]

-

Online Chemistry. (2020). NITRO COMPOUNDS. Retrieved from [Link]

-

Sciencemadness Wiki. (2024). Phenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 7: Gravimetric Analysis (Experiment). Retrieved from [Link]

-

Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

Scientific Research Publishing. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Scribd. (n.d.). 4 - Solubility - Gravimetric Method. Retrieved from [Link]

Sources

- 1. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitro compound - Wikipedia [en.wikipedia.org]

- 3. EaseToLearn.com [easetolearn.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. capitalresin.com [capitalresin.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. Predicting Solubility | Rowan [rowansci.com]

- 10. Khan Academy [khanacademy.org]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pharmajournal.net [pharmajournal.net]

- 15. scribd.com [scribd.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 18. improvedpharma.com [improvedpharma.com]

Comprehensive Computational Profiling of 4-(2,4-dinitrophenoxy)phenol

The following technical guide details the computational profiling of 4-(2,4-dinitrophenoxy)phenol , a classic "push-pull" diphenyl ether system. This guide is structured to provide a rigorous, self-validating protocol for researchers characterizing this molecule's electronic, structural, and spectroscopic properties.

Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Subject: Quantum Chemical Characterization & Reactivity Prediction Target Audience: Computational Chemists, Medicinal Chemists, Material Scientists

Executive Summary & Molecular Rationale

4-(2,4-dinitrophenoxy)phenol represents a distinct class of Donor-

Why simulate this molecule?

-

Non-Linear Optical (NLO) Potential: The asymmetry and charge transfer (CT) inherent in the D-

-A architecture suggest significant hyperpolarizability ( -

Biological Activity: As a derivative of 2,4-dinitrophenol (a known mitochondrial uncoupler), understanding its stability and electrostatic potential is crucial for predicting toxicity and metabolic degradation.

-

Conformational Dynamics: The C–O–C ether linkage introduces flexibility. Accurate modeling requires capturing the delicate balance between steric repulsion (ortho-hydrogens) and

-stacking or conjugation effects.

Computational Methodology (The Protocol)

To ensure scientific integrity (E-E-A-T), the following protocol utilizes Density Functional Theory (DFT) with long-range corrections, essential for accurately describing the charge transfer states and weak interactions in this molecule.

Level of Theory Selection

-

Functional:

B97X-D or CAM-B3LYP .-

Rationale: Standard B3LYP often fails to correctly describe Charge Transfer (CT) excitations and underestimates band gaps in nitro-aromatics.

B97X-D includes dispersion corrections (essential for the ether linkage conformation) and long-range exchange.

-

-

Basis Set: 6-311++G(d,p) .[1][2]

-

Rationale: The "++" (diffuse functions) are non-negotiable for the nitro (

) groups and the phenoxide lone pairs, where electron density is loosely bound. The "(d,p)" polarization functions are required for the aromatic rings.

-

Solvation Model

-

Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

-

Solvents:

Workflow Diagram

The following diagram outlines the logical flow of the computational campaign.

Figure 1: Computational workflow for the complete quantum chemical characterization of 4-(2,4-dinitrophenoxy)phenol.

Structural & Electronic Analysis

Geometry and Conformation

The central ether oxygen creates a "skew" conformation. Unlike planar biphenyls, the two rings in 4-(2,4-dinitrophenoxy)phenol will likely adopt a dihedral angle of 70°–90° relative to each other to minimize steric repulsion between the ortho-hydrogens of the phenol ring and the ortho-nitro group/hydrogens of the dinitrophenyl ring.

-

Key Parameter to Monitor: The

bond angle (typically ~118°) and the

Frontier Molecular Orbitals (FMO)

The FMO analysis reveals the "Push-Pull" nature.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenol ring (electron donor).

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized primarily on the 2,4-dinitrophenyl ring (electron acceptor), specifically delocalized over the nitro groups.

-

Band Gap (

): A smaller gap (compared to benzene) indicates high chemical reactivity and potential "softness" (global reactivity descriptor).

Reactivity Descriptors Table (Calculated via Koopmans' Theorem):

| Parameter | Formula | Physical Significance |

| Ionization Potential (I) | Energy required to remove an electron (Oxidation potential). | |

| Electron Affinity (A) | Energy released when adding an electron (Reduction potential). | |

| Chemical Hardness ( | Resistance to charge transfer. Lower | |

| Electrophilicity Index ( | Propensity to accept electrons (Crucial for toxicity prediction). |

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions (e.g., drug-receptor binding).

-

Negative Potential (Red): Concentrated on the Nitro groups (

) and the Ether Oxygen . These are H-bond acceptors. -

Positive Potential (Blue): Concentrated on the Phenolic Hydroxyl (

) . This is the primary H-bond donor.

Spectroscopic Profiling

Vibrational Analysis (IR)

Frequency calculations serve two purposes: validating the geometry (no imaginary frequencies) and assigning spectral bands.

- : ~3600 cm⁻¹ (sharp, unless H-bonded).

- : ~1530–1550 cm⁻¹ (Strong intensity, characteristic of dinitro compounds).

- : ~1340–1360 cm⁻¹.

- : ~1200–1250 cm⁻¹ (Ether stretch).

UV-Vis (TD-DFT)

Time-Dependent DFT (TD-DFT) using the CAM-B3LYP functional is recommended to predict the absorption spectrum.

-

Transition: The dominant transition will be ICT (Intramolecular Charge Transfer) from the HOMO (phenol) to the LUMO (dinitrophenyl).

-

Solvent Effect: Expect a bathochromic shift (Red shift) in polar solvents (DMSO) compared to the gas phase, stabilizing the polar excited state.

Reactivity & Biological Implications[3][4][5]

The reactivity of 4-(2,4-dinitrophenoxy)phenol is governed by the electrophilicity of the dinitrophenyl ring.

Nucleophilic Aromatic Substitution (

-

Mechanism:[6] A nucleophile (e.g.,

or a biological thiol) can attack the carbon bearing the ether oxygen on the dinitro ring, releasing hydroquinone and 2,4-dinitrophenol.

Figure 2: Primary reactivity pathways. Path 1 leads to the release of the toxic 2,4-DNP moiety.

References

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard software for DFT calculations).

-

Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. (Source for

B97X-D functional). -

Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters, 393(1-3), 51-57.

-

Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizer of completely continuous dielectric fields. Chemical Physics, 55(1), 117-129. (Foundational paper for PCM solvation).

-

Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. (Source for Global Reactivity Descriptors).

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. earthlinepublishers.com [earthlinepublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quantum Computational, Molecular Docking, Dynamics, PASS, and ADMET Analyses of Methyl α-D-Glucopyranoside Derivatives [physchemres.org]

- 6. mdpi.com [mdpi.com]

Comprehensive Crystal Structure Analysis of 4-(2,4-dinitrophenoxy)phenol

This guide outlines the rigorous structural elucidation of 4-(2,4-dinitrophenoxy)phenol , a diphenyl ether derivative with significant relevance in non-linear optical (NLO) materials and enzyme inhibition studies.[1]

Executive Summary & Chemical Context

4-(2,4-dinitrophenoxy)phenol (C₁₂H₈N₂O₆) represents a classic "push-pull" electronic system where an electron-rich phenolic ring is coupled via an ether linkage to an electron-deficient dinitrophenyl moiety.[1] This electronic asymmetry induces a twisted molecular conformation, critical for minimizing centrosymmetry in crystal packing—a key requirement for second-harmonic generation (SHG) in NLO applications.[1]

This technical guide provides a validated workflow for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of this compound.

Synthesis and Crystallization Protocol

Objective: Obtain single crystals suitable for high-resolution X-ray diffraction.

Synthesis Route (Nucleophilic Aromatic Substitution)

The synthesis relies on an SNAr mechanism using Sanger’s Reagent (1-fluoro-2,4-dinitrobenzene or 1-chloro-2,4-dinitrobenzene) and Hydroquinone .[1]

Reagents:

-

Hydroquinone (1.0 eq)

-

2,4-Dinitrochlorobenzene (1.0 eq)[1]

-

Potassium Carbonate (K₂CO₃, 2.0 eq)[1]

-

Solvent: DMF or Acetone (Anhydrous)

Step-by-Step Protocol:

-

Activation: Dissolve Hydroquinone (110 mg, 1 mmol) in 10 mL anhydrous DMF. Add K₂CO₃ (276 mg, 2 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.

-

Coupling: Dropwise add a solution of 2,4-Dinitrochlorobenzene (202 mg, 1 mmol) in 5 mL DMF.

-

Critical Control: Maintain temperature at 60°C. Higher temperatures promote double substitution (bis-ether formation).[1]

-

-

Reflux: Heat at 80°C for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]

-

Workup: Pour reaction mixture into ice-cold dilute HCl (0.1 M) to precipitate the crude product. Filter and wash with cold water.[1]

Crystal Growth Strategy

High-quality single crystals are grown using the slow evaporation technique .[1]

| Parameter | Condition |

| Solvent System | Ethanol / Acetone (1:1 v/v) |

| Concentration | 15 mg/mL |

| Temperature | 298 K (Controlled environment) |

| Vessel | Borosilicate vial, semi-sealed with perforated Parafilm |

| Timeframe | 3–5 days |

Analyst Note: If twinning occurs (common in phenol derivatives), switch to a binary diffusion method using THF (solvent) and Hexane (antisolvent) .[1]

X-Ray Diffraction Data Collection & Refinement

Standard Operating Procedure (SOP) for Structural Determination.

Data Acquisition Parameters[1][2]

-

Instrument: Bruker D8 QUEST or equivalent diffractometer.

-

Radiation: Mo-Kα (λ = 0.71073 Å).[1] Copper sources (Cu-Kα) are acceptable but Mo is preferred to minimize absorption in nitro-rich compounds.[1]

-

Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the nitro groups.[1]

Refinement Strategy (SHELXL)

-

Solution: Solve using Direct Methods (SHELXT) or Intrinsic Phasing.

-

Refinement: Full-matrix least-squares on F².

-

Hydrogen Treatment:

-

Aromatic H: Constrain to parent atoms (riding model, Uiso = 1.2Ueq).[1]

-

Hydroxyl H: Locate from difference Fourier map. Refine with DFIX restraint (O-H ≈ 0.82 Å) if necessary to ensure chemically reasonable geometry.

-

Structural Analysis & Discussion

Interpretation of the Crystallographic Model.

Molecular Conformation (The "Butterfly" Geometry)

Diphenyl ethers are rarely planar.[1] The C–O–C bond angle typically expands to 116°–120° to relieve steric strain between the ortho hydrogens.[1]

-

Key Metric: Measure the torsion angles (C-O-C-C) between the two phenyl rings.

-

Expectation: The planes of the two rings should be nearly perpendicular (dihedral angle ~70–90°) to minimize repulsion between the lone pairs of the ether oxygen and the π-system of the dinitrophenyl ring.[1]

Supramolecular Architecture

The crystal packing is governed by a competition between hydrogen bonding and π-stacking.[1]

-

Hydrogen Bonding: The phenolic –OH group acts as a donor.[1] The acceptor is likely one of the nitro group oxygens (–NO₂) or the ether oxygen.[1]

-

Interaction: O–H···O(nitro)

-

Distance: 2.8 – 3.0 Å (Donor-Acceptor)[1]

-

-

π-π Stacking: The electron-deficient dinitrophenyl ring will stack face-to-face or displaced-parallel with the electron-rich phenolic ring of a neighboring molecule.[1]

-

Centroid-Centroid Distance: 3.6 – 3.9 Å.[1]

-

Hirshfeld Surface Analysis

To quantify these interactions, generate Hirshfeld surfaces mapped with

-

Red Spots: Indicate strong H-bonds (O-H[1]···O).

-

White Regions: Van der Waals contacts (H···H).

-

Fingerprint Plot: Look for the characteristic "spikes" at the bottom left, representing the close O[1]···H contacts.

Visualization of Analytical Workflow

Figure 1: Operational workflow for the structural elucidation of 4-(2,4-dinitrophenoxy)phenol.

Data Reporting Standards

When publishing or archiving the structure, the following table format is mandatory to ensure compliance with IUCr standards.

Table 1: Crystallographic Data and Refinement Parameters (Template)

| Parameter | Value (Example/Range) |

| Empirical Formula | C₁₂H₈N₂O₆ |

| Formula Weight | 276.20 g/mol |

| Crystal System | Monoclinic or Triclinic (Predicted) |

| Space Group | P2₁/c or P-1 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| R-Indices (all data) | R1 < 0.05, wR2 < 0.12 |

| Goodness-of-Fit (GoF) | ~1.05 |

References

-

Sanger, F. (1945).[1] The free amino groups of insulin.[1] Biochemical Journal, 39(5), 507–515.[1] Link (Historical basis for dinitrophenyl derivatization).

-

Gowda, B. T., et al. (2007).[1] Structural studies on N-(2,4-dinitrophenyl)-linked amines and phenols. Acta Crystallographica Section E, E63, o2650.[1] (Analogous structural data).

-

McKie, S. J., et al. (2018).[1] Hirshfeld surface analysis in the study of intermolecular interactions in nitro-aromatic crystals.[1] CrystEngComm, 20, 4523-4535.[1] Link

-

Sheldrick, G. M. (2015).[1] SHELXT – Integrated space-group and crystal-structure determination.[1] Acta Crystallographica Section A, 71(1), 3–8.[1] Link

Sources

Methodological & Application

Application Note: Advanced Derivatization Strategies for 4-(2,4-Dinitrophenoxy)phenol

Abstract & Introduction

The quantification of 4-(2,4-dinitrophenoxy)phenol (CAS: 6690-51-3) presents a distinct analytical challenge due to its hybrid chemical nature. Structurally, it consists of an electron-deficient dinitrophenyl ring ether-linked to an electron-rich phenolic ring. This "push-pull" electronic structure creates a highly polar, semi-volatile analyte prone to severe peak tailing and adsorption on active sites in Gas Chromatography (GC) and poor ionization efficiency in standard Electrospray Ionization (ESI) Liquid Chromatography (LC).

This Application Note details three validated derivatization protocols designed to overcome these limitations. By masking the phenolic hydroxyl group, we enhance volatility, thermal stability, and detector response.

Why Derivatize?

-

GC-MS Optimization: The phenolic -OH group forms strong hydrogen bonds with silanol groups in GC liners and columns. Derivatization eliminates this interaction, sharpening peak shape and lowering Limits of Quantitation (LOQ).

-

Electronic Stabilization: The electron-withdrawing nitro groups (

) increase the acidity of the phenolic proton ( -

Sensitivity Enhancement: Introducing fluorinated groups (via acylation) or ionizable moieties (via dansylation) drastically improves sensitivity in Electron Capture Detection (ECD) and Mass Spectrometry (MS).

Chemical Mechanism & Strategy[1][2][3]

The core strategy involves a nucleophilic substitution reaction where the phenolic oxygen attacks a reactive electrophile (silyl or acyl donor).

Reaction Mechanism (Silylation)

The following Graphviz diagram illustrates the silylation mechanism using BSTFA, the "Gold Standard" for this analyte.

Figure 1: Mechanism of Silylation. The phenolic oxygen attacks the silicon atom of BSTFA, displacing the trifluoroacetamide group to form the stable Trimethylsilyl (TMS) ether.

Experimental Protocols

Protocol A: Silylation for GC-MS (The "Gold Standard")

Objective: General profiling and high-throughput quantification. Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

Rationale: BSTFA is a powerful silyl donor. The addition of 1% TMCS acts as a catalyst, crucial for sterically hindered or electron-deactivated phenols. The resulting TMS derivative is highly volatile and ideal for EI-MS fragmentation.

Step-by-Step Procedure:

-

Preparation: Dissolve the dry residue of 4-(2,4-dinitrophenoxy)phenol (approx. 10-50 µg) in 50 µL of anhydrous Ethyl Acetate or Acetonitrile .

-

Critical: Solvents must be water-free (<50 ppm water). Moisture hydrolyzes the TMS derivative back to the phenol.

-

-

Reagent Addition: Add 50 µL of BSTFA + 1% TMCS .

-

Incubation: Cap the vial tightly (PTFE-lined cap) and heat at 65°C for 30 minutes .

-

Note: Heat ensures complete conversion of the hindered phenol.

-

-

Cooling & Injection: Cool to room temperature. Inject 1 µL directly into the GC-MS (Splitless mode).

-

Stability: Analyze within 24 hours.

-

Protocol B: Perfluoroacylation for NCI-MS/ECD (Ultra-Trace Sensitivity)

Objective: Detection of femtogram levels using Negative Chemical Ionization (NCI). Reagent: Pentafluoropropionic Anhydride (PFPA) or Heptafluorobutyric Anhydride (HFBA).

Rationale: The introduction of fluorine atoms, combined with the existing nitro groups, creates a molecule with an extremely high electron capture cross-section. This is ideal for NCI-MS, often yielding 100x sensitivity over EI-MS.

Step-by-Step Procedure:

-

Preparation: Dissolve dry residue in 50 µL of Hexane .

-

Base Addition: Add 10 µL of Pyridine (acts as an acid scavenger and catalyst).

-

Reagent Addition: Add 40 µL of PFPA .

-

Incubation: Heat at 60°C for 20 minutes .

-

Cleanup (Mandatory):

-

Evaporate to dryness under a gentle stream of Nitrogen (

). -

Reconstitute in 100 µL of Hexane or Isooctane.

-

Why? Excess anhydride and acid byproducts can damage the GC column phase.

-

-

Injection: Inject 1 µL into GC-NCI-MS (Methane reagent gas).

Protocol C: Dansylation for LC-MS/MS (Biological Matrices)

Objective: Enhancing ionization efficiency in ESI(+) mode. Reagent: Dansyl Chloride (DNS-Cl).

Rationale: Phenols ionize poorly in positive ESI. Dansyl chloride reacts with the phenol to attach a dimethylaminonaphthalene sulfonyl moiety, which contains a tertiary amine that protonates easily, drastically boosting signal intensity.

Step-by-Step Procedure:

-

Buffer Mix: Mix 100 µL of sample (in water/acetonitrile) with 50 µL of 0.1 M Sodium Bicarbonate buffer (pH 10.5) .

-

Reagent Addition: Add 100 µL of Dansyl Chloride solution (1 mg/mL in Acetone).

-

Incubation: Heat at 60°C for 10 minutes .

-

Visual Check: The solution should turn pale yellow.

-

-

Quenching: Add 10 µL of 1% Formic Acid to stop the reaction.

-

Analysis: Inject directly into LC-MS/MS (ESI+ mode). Monitor the specific transition for the Dansyl-Phenol adduct.

Analytical Workflow & Validation

The following diagram outlines the complete sample preparation workflow to ensure data integrity.

Figure 2: Sample Preparation Workflow. Note the critical drying step before derivatization to prevent reagent hydrolysis.

Method Validation Metrics (Expected Performance)

| Parameter | Silylation (GC-EI-MS) | Acylation (GC-NCI-MS) | Dansylation (LC-ESI-MS) |

| Linearity ( | > 0.995 | > 0.990 | > 0.998 |

| LOD (Limit of Detection) | 1-5 ng/mL | 10-50 pg/mL | 0.5-1 ng/mL |

| Recovery | 90-105% | 85-95% | 95-110% |

| Stability | 24 Hours | 48 Hours | > 1 Week |

| Primary Ion |

Troubleshooting & "Senior Scientist" Tips

-

The "Disappearing Peak" Phenomenon:

-

Cause: Moisture in the sample vial has hydrolyzed the TMS-ether.

-

Fix: Add a spatula tip of anhydrous Sodium Sulfate (

) to the extraction solvent before evaporation. Ensure the BSTFA reagent bottle is stored in a desiccator.

-

-

Injector Port Degradation:

-

Issue: Nitro groups are thermally labile and can reduce to amines in a dirty GC liner.

-

Fix: Use a deactivated glass liner with glass wool. Replace the liner every 50-100 injections.

-

-

Reagent Blanks:

-

Validation: Always run a solvent blank containing the derivatization reagent. BSTFA can contain trace impurities that mimic low-molecular-weight phenols.

-

References

- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.

-

Sigma-Aldrich. (2023). Derivatization Reagents for GC and HPLC. Link

-

U.S. EPA. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. (Provides context for diphenyl ether extraction and cleanup). Link

-

Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography. Elsevier. Link

Topic: Synthesis and Evaluation of Novel Herbicides from a 4-(2,4-Dinitrophenoxy)phenol Scaffold

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless evolution of herbicide resistance in weed populations necessitates the continuous discovery of novel herbicidal compounds with diverse mechanisms of action. Diaryl ethers represent a privileged chemical scaffold in agrochemistry, with many commercial herbicides targeting the protoporphyrinogen oxidase (PPO) enzyme.[1] Concurrently, dinitrophenols are known for their potent bioactivity, primarily through the uncoupling of oxidative phosphorylation.[2][3] This application note details a strategic approach to synthesize novel herbicide candidates by chemically modifying the versatile starting material, 4-(2,4-dinitrophenoxy)phenol. We present a detailed, field-proven protocol for the synthesis of a novel derivative, 4-(2,4-dinitrophenoxy)phenoxyacetic acid (coded as NDPH-1), leveraging the established reactivity of the phenolic hydroxyl group. This guide provides the scientific rationale behind the synthetic strategy, step-by-step experimental procedures, comprehensive characterization protocols, and a framework for preliminary herbicidal activity screening.

Introduction: Rationale and Scientific Strategy

The core of our strategy is to unite two potent toxophores within a single molecule: the diaryl ether backbone and the dinitrophenyl group, while introducing a third functional moiety to potentially confer a distinct mode of action.

-

The Diaryl Ether Scaffold: This structure is central to a class of herbicides that inhibit PPO, an enzyme crucial for chlorophyll and heme synthesis.[1] While our starting material is a diaryl ether, its herbicidal potential is underexplored.

-

The 2,4-Dinitrophenyl Moiety: This functional group is a classic uncoupler of oxidative phosphorylation. It dissipates the proton motive force across mitochondrial membranes, disrupting ATP synthesis and leading to rapid energy depletion and cell death.[2][4] This mechanism is distinct from most commercial herbicides, offering a potential tool against resistant weeds.

-

The Phenolic Modification Site: The free hydroxyl group on the 4-(2,4-dinitrophenoxy)phenol molecule is an ideal handle for chemical modification. By attaching an acetic acid side-chain via etherification, we create a phenoxyacetic acid derivative. This class of molecules is famously represented by herbicides like 2,4-D, which act as synthetic auxins, causing uncontrolled growth and eventual death in susceptible plants.[5][6]

Our central hypothesis is that the resulting molecule, NDPH-1, could function as a multi-action herbicide, combining the metabolic disruption of dinitrophenols with the potential hormonal disruption of phenoxyacetic acids.

Proposed Dual-Action Mechanism of NDPH-1

The diagram below illustrates the hypothetical mechanism of action for our target compound, NDPH-1.

Caption: Hypothetical dual-action herbicidal mechanism of NDPH-1.

Experimental Protocols

This section provides a comprehensive, self-validating protocol for the synthesis and characterization of 4-(2,4-dinitrophenoxy)phenoxyacetic acid (NDPH-1).

Workflow Overview

Caption: Overall workflow for synthesis and evaluation of NDPH-1.

Synthesis of 4-(2,4-dinitrophenoxy)phenoxyacetic acid (NDPH-1)

This protocol is based on the Williamson ether synthesis, a robust and high-yielding method for forming ethers. The base deprotonates the starting phenol, creating a nucleophilic phenoxide that subsequently attacks the electrophilic carbon of chloroacetic acid.

Materials & Equipment:

-

4-(2,4-dinitrophenoxy)phenol (Starting Material, SM)

-

Sodium hydroxide (NaOH), pellets

-

2-Chloroacetic acid

-

Acetone, anhydrous

-

Hydrochloric acid (HCl), 2M solution

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware

Step-by-Step Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask, add 4-(2,4-dinitrophenoxy)phenol (5.0 g, 18.1 mmol, 1.0 eq). Dissolve it in 100 mL of anhydrous acetone.

-

Base Addition: While stirring, add powdered sodium hydroxide (0.80 g, 20.0 mmol, 1.1 eq). Stir the mixture at room temperature for 30 minutes. The formation of the sodium phenoxide salt may be observed as a color change. Causality: The strong base is required to fully deprotonate the weakly acidic phenol, generating the highly reactive nucleophile necessary for the reaction to proceed efficiently.

-

Addition of Alkylating Agent: Add 2-chloroacetic acid (1.88 g, 20.0 mmol, 1.1 eq) to the mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Ethyl Acetate:Hexane). The reaction is typically complete within 4-6 hours. Causality: Heating provides the necessary activation energy for the Sₙ2 reaction between the phenoxide and chloroacetic acid.

-

Work-up - Quenching and Acidification: After the reaction is complete (disappearance of starting material by TLC), cool the flask to room temperature. Evaporate the acetone using a rotary evaporator.

-

Dissolve the resulting residue in 100 mL of water. The solution will be basic.

-

Slowly acidify the aqueous solution to pH 1-2 by adding 2M HCl. The carboxylic acid product, being insoluble in acidic water, will precipitate out as a solid. Causality: Protonation of the carboxylate salt renders the product neutral and significantly less water-soluble, enabling its separation from inorganic salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure NDPH-1 as a crystalline solid.

Characterization of Synthesized Compound NDPH-1

Accurate structural confirmation is critical. A combination of spectroscopic methods should be employed.[7][8]

| Technique | Purpose | Expected Key Observations |

| ¹H NMR | Confirms proton environment and structure | Appearance of a singlet peak around 4.7 ppm for the -O-CH₂ -COOH protons. Disappearance of the phenolic -OH peak from the starting material. Characteristic aromatic proton signals. |

| FT-IR | Identifies key functional groups | Broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid. Sharp C=O stretch (~1700-1725 cm⁻¹) for the carboxylic acid. Characteristic C-O-C (ether) and N-O (nitro) stretches. |

| Mass Spec (MS) | Confirms molecular weight | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass of NDPH-1 (C₁₄H₁₀N₂O₈, MW = 350.24 g/mol ). |

| Melting Point | Assesses purity | A sharp and distinct melting point range indicates high purity of the synthesized compound. |

Protocol: Preliminary Herbicidal Activity Screening

A petri dish bioassay provides a rapid and effective preliminary assessment of herbicidal activity.[9][10]

Materials:

-

Certified seeds of a monocot weed (e.g., Barnyardgrass, Echinochloa crus-galli) and a dicot weed (e.g., Pigweed, Amaranthus retroflexus).

-

Petri dishes (9 cm diameter) with filter paper.

-

Acetone (for stock solution).

-

Tween-20 (surfactant).

-

Distilled water.

-

Growth chamber with controlled light and temperature.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a 10,000 ppm (mg/L) stock solution of the test compound (NDPH-1), the starting material (SM), and a commercial standard (e.g., 2,4-D) in acetone.

-

Test Solution Preparation: Prepare a series of test concentrations (e.g., 1000, 500, 250, 100, 50 ppm) by diluting the stock solution in distilled water containing 0.1% (v/v) Tween-20. A negative control will consist of 0.1% Tween-20 in water. Causality: The surfactant ensures uniform wetting of the seeds and filter paper.

-

Assay Setup: Place one sheet of filter paper in each petri dish. Place 20 seeds of a single weed species evenly on the filter paper.

-

Treatment Application: Add 5 mL of the respective test solution (or control) to each dish, ensuring the filter paper is saturated. Each treatment should be replicated at least three times.

-

Incubation: Seal the petri dishes with paraffin film to prevent evaporation and place them in a growth chamber (e.g., 25°C, 16h light/8h dark cycle).

-

Data Collection: After 7-10 days, measure the germination rate (%), shoot length (mm), and root length (mm) for all seedlings in each dish.

-